molecular formula C15H20ClNO3S B4737000 2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride

2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride

Cat. No. B4737000
M. Wt: 329.8 g/mol
InChI Key: CYJFCKCDCUTVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2000 by researchers at Merck Research Laboratories, and has since been widely used as a tool compound in scientific research.

Mechanism of Action

2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of mGluR5, 2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in many physiological and pathological processes.
Biochemical and physiological effects:
2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions and the target tissues or organs. Some of the reported effects of 2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride include modulation of synaptic plasticity, neuroprotection, and regulation of neuroinflammation.

Advantages and Limitations for Lab Experiments

2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride is a highly selective and potent antagonist of mGluR5, which makes it a valuable tool compound for studying the role of this receptor in various experimental systems. However, like any other tool compound, 2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride has certain limitations and potential confounding effects that need to be carefully considered and controlled for in experimental design and data interpretation.

Future Directions

There are many potential future directions for research on 2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride and its role in various physiological and pathological processes. Some of the key areas of interest include the development of more selective and potent mGluR5 antagonists, the identification of novel signaling pathways downstream of mGluR5, and the exploration of the therapeutic potential of 2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride and related compounds in various neurological and psychiatric disorders.

Scientific Research Applications

2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

2-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S.ClH/c1-18-15-9-12(4-5-14(15)19-7-6-17)10-16-11-13-3-2-8-20-13;/h2-5,8-9,16-17H,6-7,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFCKCDCUTVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CS2)OCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride
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2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride
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2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride
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2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride

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